N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group and a partially saturated naphthalene sulfonamide moiety. This analysis focuses on comparing its structural and physicochemical properties with related compounds.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-27-14-13-24-12-4-7-18-8-10-20(16-22(18)24)23-28(25,26)21-11-9-17-5-2-3-6-19(17)15-21/h8-11,15-16,23H,2-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBHWTTWIGVNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the 2-Methoxyethyl Group: This step involves the alkylation of the tetrahydroquinoline nitrogen with 2-methoxyethyl chloride under basic conditions.
Synthesis of the Tetrahydronaphthalene Sulfonamide: The sulfonamide group can be introduced by reacting tetrahydronaphthalene with chlorosulfonic acid, followed by amination with an appropriate amine.
Coupling of the Two Moieties: The final step involves coupling the tetrahydroquinoline derivative with the tetrahydronaphthalene sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxyethyl group and the sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxyethyl group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may serve as a probe to study the interactions of sulfonamide-containing molecules with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Sulfonamides are known for their antibacterial activity, and this compound could be tested for similar effects or other therapeutic potentials.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis.
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline Substituents
The target compound’s tetrahydroquinoline core is substituted with a 2-methoxyethyl group at the 1-position. Key comparisons include:
- N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (): The 2-methoxyethyl group is replaced by a thiophene-2-carbonyl moiety. Molecular weight: 452.6 g/mol (vs. ~404–439 g/mol for other analogs). Impact: The thiophene introduces sulfur and a carbonyl group, likely increasing lipophilicity and altering binding interactions compared to the methoxyethyl group’s ether linkage .
- N-(1-(Tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (): Features a tetrahydropyran-4-carbonyl group instead of 2-methoxyethyl. The benzamide (vs.
Sulfonamide Group Variations
The target compound’s sulfonamide is linked to a 5,6,7,8-tetrahydronaphthalene system. Comparisons include:
- N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (): Replaces tetrahydronaphthalene with 2,3-dihydrobenzo[b][1,4]dioxine. Molecular formula: C20H24N2O5S (vs. C23H28N2O3S for the target compound, estimated).
- N-[2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (): Substitutes the tetrahydroquinoline with a pyridazinone-ethyl chain. Molecular weight: 439.5 g/mol. Impact: The pyridazinone introduces a hydrogen-bond acceptor, which may influence target selectivity .
Physicochemical and Pharmacokinetic Properties
*LogP estimated using fragment-based methods.
Biological Activity
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure combines a tetrahydroquinoline moiety with a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Molecular Structure
The molecular formula of the compound is . The structure features:
- A tetrahydroquinoline core.
- A sulfonamide functional group.
- A methoxyethyl side chain that enhances solubility.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer properties. The following table summarizes key findings related to the biological activity of this compound and its analogs.
| Activity | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Growth Inhibition | MCF-7 (ER-positive) | 19.3 | |
| Growth Inhibition | MDA-MB-468 (TNBC) | 5.2 | |
| Synergistic Effect with Gefitinib | MDA-MB-468 | - |
The mechanism through which this compound exerts its effects is still under investigation. However, studies suggest that it may act through the following pathways:
- Inhibition of EGFR signaling : The compound has shown a synergistic effect when combined with gefitinib, an EGFR tyrosine kinase inhibitor. This suggests that it may enhance the efficacy of existing therapies for breast cancer by targeting the same pathways .
- Selective cytotoxicity : The compound exhibits more potent activity against triple-negative breast cancer (TNBC) cell lines compared to estrogen receptor-positive lines .
Case Studies
- Cytotoxicity in Breast Cancer Cell Lines : A study evaluated several analogs of the compound for their cytotoxic effects against MCF-7 and MDA-MB-468 cell lines. Notably, some analogs showed significantly lower GI50 values than gefitinib, indicating their potential as effective anti-cancer agents .
- Synergistic Studies : Further investigations into the combinatory effects of this compound with other therapeutic agents revealed enhanced growth inhibition in TNBC cells. This was particularly evident in studies where the compound was used alongside gefitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
